7-Oxo-cyclopentyl-prostaglandin I2
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Overview
Description
7-Oxo-cyclopentyl-prostaglandin I2 (7-KC-PGI2) is a synthetic analog of prostaglandin I2 (PGI2), which is a potent vasodilator and antiplatelet agent. 7-KC-PGI2 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, renal, and pulmonary diseases.
Mechanism Of Action
7-Oxo-cyclopentyl-prostaglandin I2 exerts its effects through the activation of the PGI2 receptor (IP receptor), which is a G protein-coupled receptor that is expressed on various cell types, including vascular smooth muscle cells, platelets, and endothelial cells. Activation of the IP receptor leads to the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways, resulting in vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
Biochemical And Physiological Effects
7-Oxo-cyclopentyl-prostaglandin I2 has been shown to have potent vasodilatory effects, resulting in increased blood flow and decreased vascular resistance. It also inhibits platelet aggregation and thrombus formation, which can help prevent the development of cardiovascular diseases such as atherosclerosis and thrombosis. Additionally, 7-Oxo-cyclopentyl-prostaglandin I2 has anti-inflammatory effects, which can help reduce tissue damage and inflammation in various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-Oxo-cyclopentyl-prostaglandin I2 in lab experiments is its potency and selectivity for the IP receptor, which allows for specific targeting of this receptor and its downstream signaling pathways. However, one limitation of using 7-Oxo-cyclopentyl-prostaglandin I2 is its relatively short half-life, which can make it difficult to maintain stable and consistent levels of the compound in vitro and in vivo.
Future Directions
Future research directions for 7-Oxo-cyclopentyl-prostaglandin I2 include further studies on its potential therapeutic applications in various diseases, as well as the development of more stable and effective analogs of the compound. Additionally, studies on the mechanisms underlying the anti-inflammatory effects of 7-Oxo-cyclopentyl-prostaglandin I2 could help identify new targets for the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of 7-Oxo-cyclopentyl-prostaglandin I2 involves the reaction of 7-oxo-cyclopentyl-heptanoic acid with prostaglandin I2 in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 7-Oxo-cyclopentyl-prostaglandin I2.
Scientific Research Applications
7-Oxo-cyclopentyl-prostaglandin I2 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory, anti-thrombotic, and vasodilatory effects, making it a promising candidate for the treatment of cardiovascular diseases such as hypertension, atherosclerosis, and heart failure. It has also been studied for its potential applications in renal diseases such as acute kidney injury and chronic kidney disease, as well as in pulmonary diseases such as pulmonary hypertension and acute respiratory distress syndrome.
properties
CAS RN |
111319-88-1 |
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Product Name |
7-Oxo-cyclopentyl-prostaglandin I2 |
Molecular Formula |
C21H32O5 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-1,3a,4,5,6,6a-hexahydropentalen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C21H32O5/c1-2-3-4-8-16(22)10-11-17-18(23)13-15-12-14(21(26)20(15)17)7-5-6-9-19(24)25/h7,10-11,15-18,20,22-23H,2-6,8-9,12-13H2,1H3,(H,24,25)/b11-10+,14-7-/t15-,16-,17-,18+,20-/m0/s1 |
InChI Key |
QHGZTURVOFUWQH-VVUGLOJASA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(=O)/C(=C\CCCC(=O)O)/C2)O)O |
SMILES |
CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)C2)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)C2)O)O |
synonyms |
7-oxo-cyclopentyl-prostaglandin I2 7-oxocyclopentyl-PGI2 CH 5084 CH-5084 Chinoin 5084 |
Origin of Product |
United States |
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